![molecular formula C22H17N5O7S2 B12535184 1-Naphthalenesulfonic acid, 6-amino-4-hydroxy-3-[2-[4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]- CAS No. 864848-93-1](/img/structure/B12535184.png)
1-Naphthalenesulfonic acid, 6-amino-4-hydroxy-3-[2-[4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenesulfonic acid, 6-amino-4-hydroxy-3-[2-[4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]- is a complex organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used extensively in the dyeing industry due to its vibrant color and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthalenesulfonic acid, 6-amino-4-hydroxy-3-[2-[4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]- typically involves a multi-step process:
Diazotization: The process begins with the diazotization of an aromatic amine, such as 4-aminobenzenesulfonic acid, in the presence of nitrous acid.
Coupling Reaction: The diazonium salt formed is then coupled with another aromatic compound, such as 6-amino-4-hydroxy-2-naphthalenesulfonic acid, under alkaline conditions to form the azo dye.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reactant concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Naphthalenesulfonic acid, 6-amino-4-hydroxy-3-[2-[4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]- undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the azo group can lead to the formation of aromatic amines.
Substitution: The sulfonic acid group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic conditions are used.
Substitution: Substitution reactions often require catalysts and specific conditions depending on the desired product.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted naphthalenesulfonic acid derivatives.
Scientific Research Applications
1-Naphthalenesulfonic acid, 6-amino-4-hydroxy-3-[2-[4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds and dyes.
Biology: Employed in staining techniques for microscopy due to its vivid color.
Medicine: Investigated for potential therapeutic applications, including as a component in drug formulations.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mechanism of Action
The mechanism of action of 1-Naphthalenesulfonic acid, 6-amino-4-hydroxy-3-[2-[4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]- primarily involves its interaction with molecular targets through its azo groups. These interactions can lead to the formation of stable complexes with various substrates, contributing to its effectiveness as a dye. The compound’s sulfonic acid groups enhance its solubility in water, making it suitable for aqueous applications.
Comparison with Similar Compounds
- 4-Amino-3-hydroxy-1-naphthalenesulfonic acid
- 1-Amino-2-hydroxy-4-naphthalenesulfonic acid
- 6-Amino-4-hydroxy-2-naphthalenesulfonic acid
Comparison: 1-Naphthalenesulfonic acid, 6-amino-4-hydroxy-3-[2-[4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]- is unique due to its specific structure, which imparts distinct color properties and stability. Compared to similar compounds, it offers enhanced solubility and a broader range of applications in various industries.
Properties
CAS No. |
864848-93-1 |
|---|---|
Molecular Formula |
C22H17N5O7S2 |
Molecular Weight |
527.5 g/mol |
IUPAC Name |
6-amino-4-hydroxy-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C22H17N5O7S2/c23-13-1-10-18-19(11-13)22(28)20(12-21(18)36(32,33)34)27-26-15-4-2-14(3-5-15)24-25-16-6-8-17(9-7-16)35(29,30)31/h1-12,28H,23H2,(H,29,30,31)(H,32,33,34) |
InChI Key |
IYDMTTVTKOJURO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=CC(=C4C=CC(=CC4=C3O)N)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



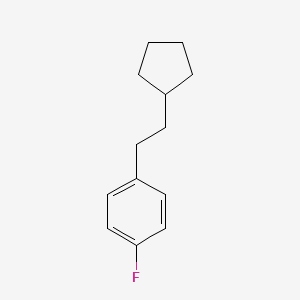
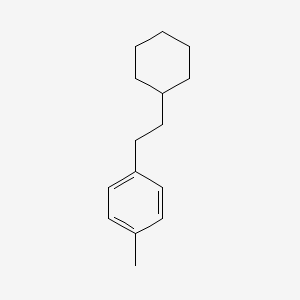
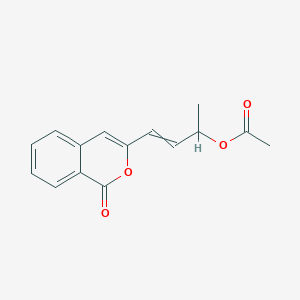
![6-Bromo-2-{4-[(2-methoxyethoxy)methoxy]phenyl}-1,3-benzothiazole](/img/structure/B12535144.png)
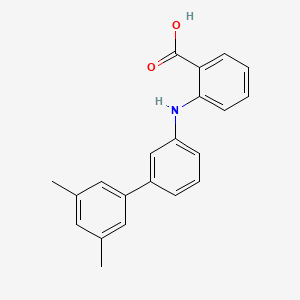
![3,5-Bis[[2-[[(butylthio)thioxomethyl]thio]propionyl]oxy]benzoic acid](/img/structure/B12535157.png)
![1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol](/img/structure/B12535166.png)
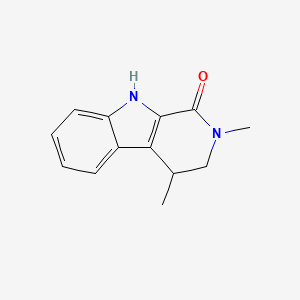
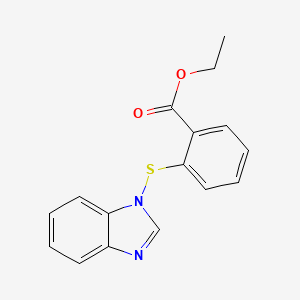
![Ethanone, 1-[4-[(4-chlorophenyl)ethynyl]phenyl]-](/img/structure/B12535190.png)
![(1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclohexane-1,2-diamine](/img/structure/B12535198.png)
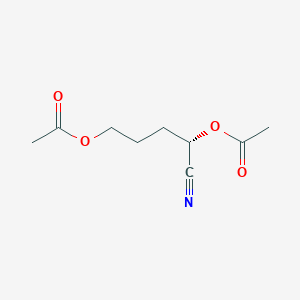
![2-Azetidinone, 3,3-dimethyl-1-phenyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B12535208.png)
